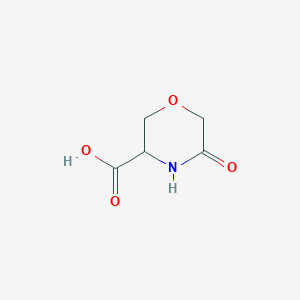

5-Oxomorpholine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBBSFGAXADKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Oxomorpholine 3 Carboxylic Acid and Its Analogues

Classical Synthetic Approaches to the 5-Oxomorpholine Core

Traditional methods for synthesizing the 5-oxomorpholine core often involve cyclocondensation and intramolecular cyclization reactions.

A prominent method for synthesizing polysubstituted 5-oxomorpholine-2-carboxylic acids involves the cyclocondensation reaction between diglycolic anhydride (B1165640) and imines. academie-sciences.fracademie-sciences.fr This approach has been used to prepare a series of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids. academie-sciences.fr The reaction is typically carried out by refluxing the N-arylidene-N-alkylamine and diglycolic anhydride in a solvent like p-xylene (B151628). academie-sciences.fracademie-sciences.fr The resulting products can be isolated through crystallization or extraction. academie-sciences.fracademie-sciences.fr While reactions of imines with other cyclic anhydrides like glutaric and succinic anhydride have been more extensively studied, the use of diglycolic anhydride provides a direct route to the 5-oxomorpholine ring system. academie-sciences.fr

A study detailed the reaction of diglycolic anhydride with various N-arylidene-N-alkylamines to yield the corresponding (±)-trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids. academie-sciences.fr For instance, the reaction with N-benzylidene-N-benzylamine produced the corresponding 5-oxo-3-phenyl-4-benzylmorpholine-2-carboxylic acid. academie-sciences.fr The steric course of this reaction has been investigated to determine the relative configuration of the products, with the trans isomer often being the thermodynamically more stable and favored product under reflux conditions. academie-sciences.fr

| Reactants | Product |

| Diglycolic anhydride and N-benzylidene-N-benzylamine | (±)-trans-4-Benzyl-3-phenyl-5-oxomorpholine-2-carboxylic acid |

| Diglycolic anhydride and N-(4-chlorobenzylidene)-N-benzylamine | (±)-trans- and cis-4-Benzyl-3-(4-chlorophenyl)-5-oxomorpholine-2-carboxylic acid |

Table 1. Examples of Cyclocondensation Reactions. academie-sciences.fracademie-sciences.fr

Intramolecular cyclization represents another key strategy for forming the 5-oxomorpholine core. One notable example is the stereoselective cyclization of Δ¹-dehydrodipeptides. clockss.org Specifically, dehydrodipeptides containing a hydroxy-α-amino acid residue at the C-terminus, such as Boc-ΔVal-L-AA-OMe (where AA = Ser, Thr, HyVal), can undergo intramolecular addition to yield 6-substituted 5-oxomorpholine-3-carboxylates. clockss.org This reaction is often induced by a halogenating agent like t-BuOCl or N-halosuccinimides (NCS, NBS, NIS). clockss.org The proposed mechanism involves the substitution of a halogen onto the amino group, followed by a 1,3-migration of the halogen and subsequent diastereoselective intramolecular addition of the hydroxy group to the C=N bond of an α-iminoacyl amino acid intermediate. clockss.org

For example, the cyclization of Boc-ΔVal-L-Ser-OMe with t-BuOCl gives methyl (3S,6R)-6-(N-Boc)amino-6-(1-chloroisopropyl)-5-oxomorpholine-3-carboxylate in high yield. clockss.org The halogen at the 6-position can subsequently be removed via hydrogenolysis. clockss.org

Another approach utilizes serine or threonine derivatives. A polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives has been reported using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting materials. nih.gov Following solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates, cleavage from the resin with trifluoroacetic acid yields the target dihydrooxazines. nih.gov The inclusion of a reducing agent like triethylsilane in the cleavage cocktail leads to the stereoselective formation of the corresponding morpholine-3-carboxylic acids. nih.gov

| Precursor | Reagents | Product | Yield |

| Boc-∆Val-L-Ser-OMe | t-BuOCl | Methyl (3S,6R)-6-(N-Boc)amino-6-(1-chloroisopropyl)-5-oxomorpholine-3-carboxylate | 88% |

| Boc-∆Val-L-Thr-OMe | t-BuOCl | Methyl (2R,3S,6R)-6-(N-Boc)amino-6-(1-chloroisopropyl)-2-methyl-5-oxomorpholine-3-carboxylate | 63% |

| Boc-∆Val-L-Ser-OMe | NCS | Methyl (3S,6R)-6-(N-Boc)amino-6-(1-chloroisopropyl)-5-oxomorpholine-3-carboxylate | 80% |

| Boc-∆Val-L-Ser-OMe | NBS | Methyl (3S,6R)-6-(N-Boc)amino-6-(1-bromoisopropyl)-5-oxomorpholine-3-carboxylate | 80% |

| Boc-∆Val-L-Ser-OMe | NIS | Methyl (3S,6R)-6-(N-Boc)amino-6-(1-iodoisopropyl)-5-oxomorpholine-3-carboxylate | 72% |

Table 2. Intramolecular Cyclization of Dehydrodipeptides. clockss.org

Stereoselective and Diastereoselective Synthesis of 5-Oxomorpholine-3-carboxylic Acid Isomers

The control of stereochemistry is crucial in the synthesis of complex molecules like this compound, which can possess multiple chiral centers.

In the cyclocondensation of diglycolic anhydride with imines, the diastereoselectivity is influenced by the reaction conditions. academie-sciences.fr Prolonged heating at high temperatures, such as refluxing in p-xylene, tends to favor the formation of the thermodynamically more stable trans diastereomer. academie-sciences.fr The relative configurations of the newly formed stereocenters in the resulting 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids have been determined using ¹H NMR spectroscopy and X-ray analysis. academie-sciences.fracademie-sciences.fr

In the intramolecular cyclization of dehydrodipeptides, the addition of the hydroxy group to the imine intermediate proceeds in a diastereoselective manner. clockss.org The configuration of the newly formed chiral center at the 6-position is influenced by the existing stereocenter at the 3-position, which originates from the L-amino acid precursor. For instance, the cyclization of Boc-ΔVal-L-Ser-OMe leads to the (3S,6R) configuration. clockss.org

While the provided search results focus more on diastereoselective synthesis, the principles of enantioselective synthesis are applicable to the construction of chiral morpholine (B109124) derivatives. For example, the use of chiral starting materials, such as enantiomerically pure serine or threonine derivatives in the polymer-supported synthesis, allows for the preparation of optically pure morpholine-3-carboxylic acids. nih.gov This approach is a form of chiron-based synthesis, where the stereochemistry of the final product is dictated by the chirality of the starting material. unimi.it

Enantioselective catalysis is another powerful tool. Although not specifically detailed for this compound in the provided results, methods like chromium-catalyzed carbonyl allylation followed by lactonization have been used for the highly enantioselective synthesis of related heterocyclic structures. organic-chemistry.org Such strategies, employing chiral ligands to control the stereochemical outcome of key bond-forming steps, could potentially be adapted for the enantioselective synthesis of this compound isomers.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of organic compounds aims to reduce waste, use less hazardous materials, and improve energy efficiency. chemistryjournals.netmdpi.com While specific green synthetic routes for this compound are not extensively detailed in the provided search results, general green chemistry strategies are relevant.

These strategies include:

Use of Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net For instance, the synthesis of some carboxylic acids has been achieved using water as a solvent. mdpi.com

Biocatalysis: Employing enzymes as catalysts, which often operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. chemistryjournals.netrsc.org

Microwave-Assisted Synthesis: Using microwave irradiation to heat reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. chemistryjournals.net The development of catalytic processes is a key aspect of improving atom economy. nih.gov

For example, a greener synthesis of ibuprofen (B1674241) developed by the BHC Company (now part of BASF) utilizes a catalytic process that minimizes waste and avoids toxic reagents. chemistryjournals.net Similarly, the use of biocatalysts, such as lipases, for esterification reactions is a well-established green alternative to traditional acid-catalyzed methods. chemistryjournals.netrsc.org While direct applications to this compound synthesis are yet to be widely reported, these principles provide a framework for developing more sustainable synthetic methodologies in the future.

Diversity-Oriented Synthesis (DOS) Approaches for this compound Scaffold Libraries

Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy in chemical biology and drug discovery for the systematic exploration of chemical space. frontiersin.org Unlike target-oriented synthesis (TOS), which focuses on creating a specific molecule, DOS aims to efficiently generate collections of structurally diverse small molecules. cam.ac.ukpsu.edu The core principle of DOS is to create molecular diversity in a controlled and efficient manner, often by using divergent synthetic pathways from a common starting material or by employing complexity-generating reactions. frontiersin.orgresearchgate.net This approach is particularly valuable for creating libraries of compounds that can be screened for novel biological activities, as structural diversity is often linked to functional diversity. cam.ac.uk The generation of heterocyclic scaffolds, such as the morpholine ring system, using polyfunctional building blocks derived from amino acids and sugars is a key strategy within DOS to access chemical and geometrical diversity. frontiersin.orgresearchgate.net

The this compound scaffold and its parent morpholine structure are of significant interest to medicinal chemists. The morpholine moiety is a common motif found in numerous bioactive molecules. researchgate.net DOS approaches applied to this scaffold aim to produce libraries of sp3-rich, stereochemically dense molecules that can serve as peptidomimetics to probe biological systems, particularly protein-protein interactions. frontiersin.org

One prominent DOS strategy involves a "build/couple/pair" approach, where complex and diverse scaffolds are assembled from simpler, often chiral, building blocks. For instance, the synthesis of morpholine-containing scaffolds can start from readily available amino acid and sugar derivatives. researchgate.net A key reaction in generating the 5-oxomorpholine core is the reaction between diglycolic anhydride and various imines, which yields polysubstituted 5-oxomorpholin-2-carboxylic acids, a close regioisomer of the title compound. academie-sciences.fr While this specific reaction produces the 2-carboxylic acid derivative, the principle demonstrates a viable route to the core lactam structure.

Further diversification of the morpholine scaffold can be achieved through various synthetic transformations. For example, methyl 5-oxomorpholine-3-carboxylates can be synthesized and subsequently used as platforms for generating diversity. frontiersin.org One documented approach involves the Staudinger ketene-imine reaction on methyl 5-oxomorpholine-3-carboxylate to install quaternary carbon atoms, significantly increasing the structural complexity and diversity of the resulting library. frontiersin.org

The following tables illustrate examples of how diversity can be generated on the 5-oxomorpholine scaffold using DOS principles.

Table 1: Synthesis of Polysubstituted 5-Oxomorpholin-2-carboxylic Acids via Diglycolic Anhydride and Imines academie-sciences.fr

This table demonstrates a synthetic route that generates diversity at the N-4 and C-3 positions of the oxomorpholine ring. Although this example leads to the 2-carboxylic acid isomer, the underlying strategy of reacting a cyclic anhydride with different imines is a classic DOS approach to generate a library of related heterocyclic scaffolds.

| Entry | Imine (N-Arylidene-N-alkylamine) | R¹ (at N-4) | R² (at C-3) | Product (5-Oxomorpholin-2-carboxylic acid derivative) |

| 1 | N-benzylidene-N-benzylamine | Benzyl | Phenyl | 4-benzyl-5-oxo-3-phenylmorpholine-2-carboxylic acid |

| 2 | N-benzylidene-N-phenethylamine | Phenethyl | Phenyl | 5-oxo-3-phenyl-4-(2-phenylethyl)morpholine-2-carboxylic acid |

| 3 | N-benzylidene-N-methylamine | Methyl | Phenyl | 4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid |

| 4 | N-(4-chlorobenzylidene)-N-methylamine | Methyl | 4-chlorophenyl | 3-(4-chlorophenyl)-4-methyl-5-oxomorpholine-2-carboxylic acid |

| 5 | N-(4-methoxybenzylidene)-N-methylamine | Methyl | 4-methoxyphenyl | 4-methyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid |

The reaction of diglycolic anhydride with the specified imines in refluxing p-xylene yields the corresponding polysubstituted 5-oxomorpholin-2-carboxylic acids as a mixture of diastereomers. academie-sciences.fr

Table 2: Diversification of the Morpholine Scaffold frontiersin.orgresearchgate.net

This table outlines conceptual diversification points on the core morpholine scaffold, as described in DOS strategies, leading to libraries of peptidomimetic structures. These strategies focus on introducing complexity and varied stereochemistry starting from functionalized morpholine building blocks.

| Starting Scaffold | Diversification Strategy | R-Group Variation | Resulting Structures |

| Methyl 5-oxomorpholine-3-carboxylate | Staudinger ketene-imine reaction | Various imines | Morpholine scaffolds with quaternary carbon atoms |

| Bicyclic morpholine lactone | Lactone aminolysis | Various amines | Diverse amide derivatives |

| Bicyclic morpholine lactone | Aminolysis combined with diketopiperazine synthesis | Various amino acids | Complex polycyclic peptidomimetic structures |

| Serine/Threonine derivatives | Intramolecular cyclization | Different beta-hydroxy-alpha-amino acids | Stereochemically dense bicyclic morpholine scaffolds |

These strategies exemplify how a single core scaffold can be elaborated into a diverse library of molecules by applying different synthetic reactions and building blocks, a hallmark of Diversity-Oriented Synthesis. frontiersin.orgresearchgate.net

Chemical Transformations and Derivatization of 5 Oxomorpholine 3 Carboxylic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters, amides, and the reduction to an alcohol, thereby providing access to a wide range of functionalized molecules.

The conversion of the carboxylic acid group of 5-oxomorpholine-3-carboxylic acid and its analogues into esters is a fundamental transformation. The most common method employed is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and typically, an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.compressbooks.pub

In specific research applications, methyl esters of substituted 5-oxomorpholine-2-carboxylic acids have been synthesized by refluxing the acid with methanol (B129727) (MeOH) and sulfuric acid. academie-sciences.fr An alternative method involves the use of diazomethane, which provides a rapid and high-yielding route to methyl esters without the need for harsh acidic conditions. academie-sciences.fr Another effective approach for esterification, particularly for sterically hindered substrates, is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org These methods provide access to a variety of ester derivatives, which can serve as key intermediates for further functionalization.

Table 1: Selected Esterification Methods for this compound and its Analogs

| Method | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄) | Heat/Reflux | Corresponding Ester (e.g., Methyl Ester) | academie-sciences.fr, masterorganicchemistry.com |

| Diazomethane Reaction | Diazomethane (CH₂N₂) | --- | Methyl Ester | academie-sciences.fr |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Corresponding Ester | organic-chemistry.org |

The formation of an amide bond from the carboxylic acid group is a cornerstone of peptide chemistry and is critical for incorporating the this compound scaffold into peptide-like structures. libretexts.org Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. oxfordsciencetrove.comlibretexts.org This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. oxfordsciencetrove.com

Commonly used coupling reagents include carbodiimides like DCC, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and racemization. nih.gov More modern and efficient reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov Research has shown that the carboxylic acid group of substituted 5-oxomorpholine-2-carboxylic acids can be successfully transformed to create peptide bonds, highlighting their utility as peptidomimetics. academie-sciences.fr These reactions are fundamental for building complex molecules for biological evaluation. academie-sciences.frlookchemmall.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Notes | Reference |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt or DMAP. | organic-chemistry.org, libretexts.org |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, common in solid-phase peptide synthesis. | nih.gov |

| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered couplings. | lookchemmall.com |

| Other | TiCl₄, TCT (Trichlorotriazine) | Alternative reagents for direct amidation under specific conditions. | nih.gov, researchgate.net |

The carboxylic acid functional group can be reduced to a primary alcohol, providing another avenue for derivatization. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemguide.co.uklibretexts.org The reagent of choice for this reduction is typically lithium aluminum hydride (LiAlH₄). chemguide.co.ukmasterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. chemguide.co.uklibretexts.org

During the reduction process, an aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol and cannot be isolated. libretexts.org In practice, it is often more convenient to first convert the carboxylic acid to its corresponding ester, which is then reduced. For instance, the methyl ester of trans-3-(4-methoxyphenyl)-5-oxo-4-phenethylmorpholin-2-carboxylic acid has been successfully reduced to the corresponding primary alcohol using LiAlH₄. academie-sciences.fr This resulting alcohol can then undergo further reactions, such as Mitsunobu reactions, to introduce other functional groups. academie-sciences.fr

Table 3: Reduction of the Carboxylic Acid Moiety

| Starting Material | Reagent | Conditions | Product | Reference |

|---|

Modifications and Elaboration of the Oxomorpholine Ring System

Beyond the carboxylic acid group, the oxomorpholine ring itself offers positions for synthetic modification, allowing for the introduction of various substituents to modulate the compound's steric and electronic properties.

Functionalization at the nitrogen atom of the oxomorpholine ring is a key strategy for creating structural diversity. While post-synthesis N-alkylation is a common reaction for amines and heterocycles researchgate.netresearchgate.net, for this particular scaffold, the N-substituent is most commonly introduced as part of the initial ring-forming reaction.

A primary synthetic route to the core structure involves the cyclocondensation of diglycolic anhydride (B1165640) with a pre-functionalized imine (Schiff base). academie-sciences.fr The imine is formed from an aldehyde and a primary amine, and the R-group of this amine becomes the substituent on the ring nitrogen (the N4 position). This approach allows for the direct incorporation of a wide variety of substituents. For example, research has demonstrated the use of N-benzylamine and N-phenethylamine derivatives to synthesize the corresponding N-benzyl and N-phenethyl substituted 5-oxomorpholine-2-carboxylic acids. academie-sciences.fr

Table 4: Examples of N-Substituents Introduced via Synthesis

| N-Substituent | Amine Used in Imine Formation | Resulting Product | Reference |

|---|---|---|---|

| Benzyl | Benzylamine | 4-Benzyl-5-oxomorpholine-3-carboxylic acid derivative | academie-sciences.fr |

| Phenethyl | Phenethylamine | 4-Phenethyl-5-oxomorpholine-3-carboxylic acid derivative | academie-sciences.fr |

| 1-Phenylethyl | 1-Phenylethylamine | 4-(1-Phenylethyl)-5-oxomorpholine-3-carboxylic acid derivative | academie-sciences.fr |

Substituents on the carbon atoms of the oxomorpholine ring are typically installed during the synthesis of the heterocycle rather than by modification of a pre-formed ring. The reaction between diglycolic anhydride and various imines is a powerful method for generating polysubstituted morpholinones. academie-sciences.fracademie-sciences.fr

In this synthetic pathway, the choice of imine dictates the substituents at both the C3 and C4 positions of the resulting ring. The C4 substituent comes from the amine component of the imine (as described in 3.2.1), while the C3 substituent originates from the aldehyde used to form the imine. academie-sciences.fr This strategy has been used to prepare a series of 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids. For instance, reacting diglycolic anhydride with imines derived from various aromatic aldehydes (such as benzaldehyde, 4-methoxybenzaldehyde, and 4-chlorobenzaldehyde) leads to the corresponding aryl group at the C3 position. academie-sciences.fr The synthesis inherently produces diastereomers (trans and cis isomers), which can often be separated, allowing for stereochemical control. academie-sciences.fr

Table 5: Examples of C3 and C4 Substituents Introduced via Cyclocondensation

| C3-Substituent (from Aldehyde) | C4-Substituent (from Amine) | Resulting Product Structure | Reference |

|---|---|---|---|

| Phenyl | Benzyl | 3-Phenyl-4-benzyl-5-oxomorpholine-2-carboxylic acid | academie-sciences.fr |

| 4-Methoxyphenyl | Phenethyl | 3-(4-Methoxyphenyl)-4-phenethyl-5-oxomorpholine-2-carboxylic acid | academie-sciences.fr, academie-sciences.fr |

| 4-Chlorophenyl | Benzyl | 3-(4-Chlorophenyl)-4-benzyl-5-oxomorpholine-2-carboxylic acid | academie-sciences.fr |

| 4-Nitrophenyl | 1-Phenylethyl | 3-(4-Nitrophenyl)-4-(1-phenylethyl)-5-oxomorpholine-2-carboxylic acid | academie-sciences.fr |

Catalyst-Mediated Chemical Transformations

The modification of this compound is effectively achieved through various catalytic systems designed to interact with its functional moieties. These transformations are pivotal for synthesizing novel derivatives with potential applications in medicinal chemistry and materials science.

Directed C(sp³)–H Activation Strategies

The functionalization of carbon-hydrogen bonds, particularly non-activated C(sp³)–H bonds, represents a powerful and direct method for molecular synthesis. researchgate.net For aliphatic carboxylic acids like this compound, the carboxyl group itself can serve as a native directing group to guide a transition metal catalyst to a specific C–H bond, enabling its cleavage and subsequent functionalization. researchgate.netnih.gov This approach is highly attractive as it avoids the need for pre-installing separate directing groups.

Palladium-catalyzed reactions are at the forefront of this field. nih.govmpg.de The process generally involves the formation of a cyclometalated intermediate, where the palladium catalyst coordinates to the carboxylate. nih.gov This coordination brings the metal center into proximity with C–H bonds at the β or γ positions, facilitating their activation. While the direct C(sp³)–H activation of this compound is not extensively documented, the principles established for other cyclic and aliphatic carboxylic acids provide a clear blueprint for potential transformations.

For instance, the palladium-catalyzed arylation of β-C(sp³)–H bonds in simple aliphatic acids has been demonstrated, a reaction significantly enhanced by the presence of specific counterions like sodium. nih.gov A proposed mechanism involves the carboxylate binding to the countercation in a bidentate (κ²) fashion, which encourages the palladium to coordinate to an oxygen lone pair in a monodentate (κ¹) mode, initiating the C–H activation sequence. nih.gov More recent advancements have utilized specialized ligands to enable the functionalization of more remote γ-C(sp³)–H bonds in linear carboxylic acids, leading to products such as γ-arylated γ-lactones. nih.gov These strategies showcase the potential to selectively functionalize the morpholine (B109124) ring of this compound.

Table 1: Representative Palladium-Catalyzed C(sp³)–H Arylation of a Carboxylic Acid (Note: This table presents a general example of the transformation on a representative substrate, as specific data for this compound is not available in the cited literature.)

| Substrate | Coupling Partner | Catalyst System | Product | Yield |

| Cyclohexanecarboxylic Acid | 4-Iodo-N,N-dimethylaniline | Pd(OAc)₂, Ligand, Additive | 4-(4-(dimethylamino)phenyl)cyclohexane-1-carboxylic acid | Moderate |

This representative transformation is based on principles described in studies on C(sp³)–H activation of carboxylic acids. nih.govnih.gov

Metal Hydride Reducing Conditions

Metal hydrides are powerful reducing agents capable of transforming various functional groups. pharmaguideline.com For a molecule like this compound, which contains both a carboxylic acid and a lactam (a cyclic amide), a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is expected to reduce both functionalities. libretexts.orgmasterorganicchemistry.com

The reduction of a carboxylic acid with LiAlH₄ proceeds via an acid-base reaction to form a carboxylate salt, followed by reduction to a primary alcohol. masterorganicchemistry.com Concurrently, the lactam moiety would be reduced to a cyclic amine. libretexts.org The mechanism for amide reduction involves the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate complex to yield an iminium ion intermediate, which is then further reduced to the amine.

Therefore, under typical metal hydride reducing conditions with a potent reagent like LiAlH₄, this compound would be converted to (4-(hydroxymethyl)morpholin-2-yl)methanol. The less reactive sodium borohydride (NaBH₄) is generally not effective for reducing carboxylic acids or amides and would likely not be suitable for this transformation. libretexts.org

Other Catalytic Approaches in Derivatization

Beyond C-H activation and reduction, other catalytic methods can be employed to derivatize this compound, primarily by targeting the carboxylic acid group. The synthesis of substituted 5-oxomorpholine-2-carboxylic acids through the cyclocondensation of diglycolic anhydride and imines has been reported, and the resulting carboxylic acid group can be further transformed. academie-sciences.fracademie-sciences.fr

A common and versatile derivatization is the formation of an amide bond via peptide coupling reactions. academie-sciences.fr Using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst or activator, the carboxylic acid can be readily coupled with various amines or amino acid esters to generate a diverse library of derivatives. nih.gov This approach is fundamental in medicinal chemistry for building peptidomimetics, where the morpholinone scaffold can act as a constrained peptide analog. academie-sciences.fr

Furthermore, derivatization can be employed for analytical purposes. For instance, carboxylic acids are often converted into UV-responsive or fluorescent derivatives to facilitate their detection and quantification by high-performance liquid chromatography (HPLC). nih.gov This involves reacting the carboxylic acid with a labeling reagent, often through a carbodiimide-mediated coupling reaction. nih.gov

Structural Elucidation and Conformational Analysis of 5 Oxomorpholine 3 Carboxylic Acid Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of 5-oxomorpholine-3-carboxylic acid derivatives in solution. ¹H and ¹³C NMR provide information on the chemical environment of individual protons and carbon atoms, while 2D NMR techniques establish connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum gives critical insights into the number of different types of protons and their neighboring environments. For the this compound core, the acidic proton of the carboxylic acid (COOH) is typically observed as a broad singlet at a downfield chemical shift, often in the 10–12 ppm region. libretexts.orglibretexts.org Protons on the carbon atom adjacent to the carboxylic acid (H-3) and the other ring protons appear at more shielded positions. libretexts.org

A key application of ¹H NMR in this system is the determination of the relative stereochemistry of substituents at positions 2 and 3. The vicinal coupling constant (³J) between H-2 and H-3 is diagnostic of their dihedral angle and, consequently, their cis or trans relationship. academie-sciences.fr Studies on various derivatives have shown that for trans isomers, the ³J₂,₃ coupling constant is typically smaller (in the range of 1.5–4.2 Hz) compared to cis isomers (3.4–3.5 Hz). academie-sciences.fracademie-sciences.fr This difference allows for the unambiguous assignment of the relative configuration. academie-sciences.fr

Table 1: Representative ¹H NMR Data for this compound Derivatives (in DMSO-d₆)

| Compound | H-2 Chemical Shift (δ, ppm) | H-3 Chemical Shift (δ, ppm) | Coupling Constant (³J₂,₃, Hz) | Reference |

| trans-5d | 5.00 (d) | 4.54 (d) | 3.2 | academie-sciences.fr |

| cis-5d | 4.68 (d) | 4.55 (d) | 3.4 | academie-sciences.fr |

| trans-5f | 5.10 (d) | 4.54 (d) | 2.8 | academie-sciences.fr |

| cis-5f | 4.72 (d) | 4.64 (d) | 3.4 | academie-sciences.fr |

| trans-5g | 4.81 (d) | 4.48 (d) | 2.6 | academie-sciences.fr |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160–180 ppm range. libretexts.orgopenstax.org The amide carbonyl carbon (C-5) also resonates in this downfield region. The remaining carbons of the morpholine (B109124) ring appear at more upfield chemical shifts. mdpi.com

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Multiple-Bond Correlation (HMBC), are invaluable for confirming structural assignments. princeton.edu The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for assigning quaternary carbons, such as the carbonyl and carboxyl carbons, by observing their correlations to nearby protons on the morpholine ring. princeton.edu

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorptions are those from the carboxyl and lactam (cyclic amide) moieties. openstax.orgspectroscopyonline.com

O–H Stretch: The carboxylic acid O–H bond gives rise to a very broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹. openstax.orglibretexts.org This broadness is a result of strong intermolecular hydrogen bonding, which forms dimers in the solid state and condensed phases. libretexts.org

C=O Stretch: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch appears around 1710–1740 cm⁻¹, while the amide C=O (lactam) stretch is observed at a lower frequency, typically in the range of 1590–1620 cm⁻¹. academie-sciences.fracademie-sciences.fr

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Compound Example | Observed Frequency (cm⁻¹) | Reference |

| Carboxylic Acid (O-H) | 2500–3300 (broad) | trans-5d | 2400-3200 | academie-sciences.fr |

| Carboxylic Acid (C=O) | 1710–1740 | trans-5g | 1740 | academie-sciences.fr |

| Amide (C=O) | 1590–1620 | trans-5d | 1600 | academie-sciences.fr |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The core this compound structure lacks extensive conjugation. Therefore, its electronic transitions occur at shorter wavelengths. Simple carboxylic acids typically show a weak absorption at around 210 nm, which is often too low to be of significant practical use for routine characterization. libretexts.orglibretexts.org

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. chemguide.co.uk In electron impact (EI) or chemical ionization (CI), the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. chemguide.co.uk

The fragmentation of this compound derivatives can be complex but often involves characteristic losses associated with the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of an -OH group (M-17) or the entire -COOH group (M-45). libretexts.orglibretexts.org The amide portion of the ring can also direct fragmentation. For example, cleavage of the C-C bond adjacent to the carbonyl group can produce a stable acylium ion. libretexts.org Analysis of the fragmentation pattern for a derivative such as (±)-trans-4-methyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid reveals characteristic fragments that help to piece together the structure. academie-sciences.fr

X-ray Crystallography for Absolute and Relative Configuration Determination and Solid-State Conformations

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute and relative configurations of chiral centers. academie-sciences.fr

For derivatives of this compound, single-crystal X-ray analysis has been used to unambiguously confirm the relative stereochemistry of substituents. For instance, the trans configuration of substituents in a methyl ester derivative of the core structure was definitively established through X-ray diffraction. academie-sciences.fracademie-sciences.fr

Furthermore, this technique reveals the preferred conformation of the six-membered morpholinone ring in the solid state. The ring is not planar and adopts puckered conformations to minimize steric and torsional strain. princeton.edu Analyses have identified both "envelope" and "half-chair" conformations for different derivatives. academie-sciences.fr In the envelope conformation, one atom is out of the plane of the other five, while in the half-chair, two atoms are displaced on opposite sides of a plane defined by the other four. academie-sciences.froxfordreference.com This detailed conformational data is crucial for understanding the molecule's shape and potential interactions. academie-sciences.fr

Chiral Analysis Methods (e.g., Optical Rotation, Chiral HPLC)

Since this compound possesses at least one chiral center (at C-3), it can exist as a pair of enantiomers. Chiral analysis methods are essential for separating these enantiomers and determining the optical purity of a sample.

Optical Rotation: Chiral molecules are optically active, meaning they rotate the plane of polarized light. sigmaaldrich.com The direction and magnitude of this rotation are measured using a polarimeter. Enantiomers rotate light by equal amounts but in opposite directions. sigmaaldrich.com While this method can confirm the presence of a single enantiomer or a non-racemic mixture, it does not provide separation. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. sigmaaldrich.com It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. This method is crucial for resolving racemic mixtures, which are often the initial products of synthesis, into their individual, enantiomerically pure forms. academie-sciences.fracademie-sciences.fr

Conformational Preferences and Dynamic Behavior of the 5-Oxomorpholine Ring

The six-membered 5-oxomorpholine ring is conformationally flexible and does not exist in a single, rigid shape. Its dynamic behavior is dictated by the need to minimize non-bonded interactions, including transannular strain (interactions across the ring). princeton.edu

As confirmed by X-ray crystallography, the ring predominantly adopts either an envelope or a half-chair conformation. academie-sciences.fr In the envelope form, substituents can adopt pseudo-axial or pseudo-equatorial positions. academie-sciences.fr The thermodynamically more stable diastereomer often prefers a conformation that minimizes steric strain between substituents. academie-sciences.fr For example, in some trans-disubstituted derivatives, a conformation where a bulky aryl group at C-3 occupies a pseudo-axial position is favored to reduce steric clash with the nitrogen substituent. academie-sciences.fr

Importantly, the conformation observed in the solid state by X-ray analysis often corresponds well with the dominant conformation in solution, as inferred from NMR data. academie-sciences.fr For example, a large ³J coupling constant (e.g., ~9 Hz) between vicinal protons in the ¹H NMR spectrum is consistent with a dihedral angle near 180°, which occurs when these protons are in a trans-diaxial arrangement. This arrangement is characteristic of a half-chair conformation, thus linking the spectroscopic data directly to the molecule's three-dimensional shape in solution. academie-sciences.fr

Computational and Theoretical Studies on 5 Oxomorpholine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It balances computational cost and accuracy, making it suitable for a wide range of chemical systems.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, MEP)

A fundamental step in any computational analysis is geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the lowest-energy three-dimensional arrangement of the atoms in 5-Oxomorpholine-3-carboxylic acid would be determined. This process yields key structural parameters like bond lengths and angles. For illustrative purposes, a DFT study on a related derivative, 4-benzyl-5-oxomorpholine-3-carbamide, found that the calculated geometric parameters were in strong agreement with experimental X-ray diffraction data. uantwerpen.be For instance, the C=O bond lengths were calculated to be around 1.22 Å. uantwerpen.be

From the optimized geometry, crucial electronic properties are derived:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, highlighting them as sites for interaction with electrophiles or hydrogen bond donors.

Prediction and Interpretation of Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectra

DFT calculations can accurately predict the vibrational spectra (FT-IR and Raman) of a molecule. uantwerpen.be By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical spectrum can be generated. These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign specific peaks to their corresponding functional groups. A study on a derivative successfully used this method to assign vibrational modes, with the theoretical spectra showing good agreement with experimental results. uantwerpen.be

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This calculation reveals the electronic transitions between molecular orbitals that occur when a molecule absorbs light, providing the theoretical absorption maxima (λmax).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, such as bonds and lone pairs. uantwerpen.be It quantifies electron delocalization, charge transfer, and hyperconjugative interactions within the molecule. This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance. For this compound, NBO analysis would reveal the nature of the bonds (e.g., polarity, hybridization) and the extent of delocalization within the morpholine (B109124) ring and its substituents. uantwerpen.be

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and interactions with the environment, such as a solvent. uantwerpen.be For this compound, an MD simulation in a water box would reveal how the molecule interacts with surrounding water molecules. By calculating Radial Distribution Functions (RDF), one can identify which atoms on the molecule have the most significant interactions with water, highlighting the key sites for solvation. uantwerpen.be This information is crucial for understanding the molecule's solubility and behavior in aqueous environments.

Molecular Docking Investigations for Ligand-Target Interaction Prediction and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). uantwerpen.be This method is central to drug discovery for predicting how a potential drug molecule might interact with a biological target. While no specific docking studies on this compound are published, research on related complex molecules containing morpholine moieties has used docking to elucidate binding modes within the ATP-binding pocket of kinases like mTOR. acs.orgunimi.it Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and estimate the binding affinity. acs.orgunimi.it A docking study of this compound against a relevant protein target would predict its binding pose and affinity, guiding the design of more potent derivatives.

Chemoinformatic Analysis for Chemical Space and Molecular Diversity Exploration

Chemoinformatics applies computational methods to analyze large sets of chemical data. It can be used to explore the chemical space around a lead compound and assess its molecular diversity. While no specific chemoinformatic analyses for this compound are available, such a study would involve calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds). These descriptors are used to evaluate properties like "drug-likeness" according to established rules (such as Lipinski's Rule of Five) and to compare the compound to databases of known drugs or bioactive molecules. This helps in assessing its potential as a scaffold for drug development.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a powerful statistical technique used to simplify the complexity of high-dimensional data sets. creative-proteomics.com In the context of computational chemistry, PCA is often applied to large sets of molecular descriptors calculated for a series of compounds. The goal is to reduce the number of variables while retaining most of the original information. creative-proteomics.comnih.gov This reduction is achieved by transforming the original set of correlated variables into a new set of uncorrelated variables, known as principal components (PCs). nih.gov

For a hypothetical dataset of morpholine derivatives including this compound, PCA could be employed to identify the most significant structural features that account for the major differences among the compounds in the set. The analysis would begin with the calculation of a wide range of molecular descriptors (e.g., steric, electronic, and thermodynamic properties). The resulting data matrix would then be subjected to PCA.

The first principal component (PC1) would represent the direction of the greatest variance in the data, with each subsequent component (PC2, PC3, etc.) accounting for the next largest variance, orthogonal to the previous ones. By plotting the compounds in the space of the first few principal components, it is possible to visualize clusters of structurally similar molecules and identify outliers. mdpi.com This can help in understanding the chemical space occupied by the series of compounds.

Illustrative PCA Results:

The following table represents hypothetical results from a PCA performed on a dataset of morpholine derivatives. The values indicate the percentage of variance in the data explained by each of the first five principal components.

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

| PC1 | 4.8 | 48.0 | 48.0 |

| PC2 | 2.5 | 25.0 | 73.0 |

| PC3 | 1.1 | 11.0 | 84.0 |

| PC4 | 0.6 | 6.0 | 90.0 |

| PC5 | 0.3 | 3.0 | 93.0 |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Principal Moment of Inertia (PMI) Analysis

Principal Moment of Inertia (PMI) analysis is a computational method used to quantify the three-dimensional shape of a molecule. By calculating the moments of inertia along the principal axes of a molecule, a PMI plot can be generated, which provides a graphical representation of the molecule's shape. This analysis is useful for comparing the global shape of different molecules and for understanding how shape influences molecular interactions.

For this compound, PMI analysis would involve first obtaining a low-energy 3D conformation of the molecule through geometry optimization. From this structure, the principal moments of inertia (I1, I2, and I3) would be calculated. These values describe the mass distribution around the three principal axes.

The ratios of these moments (e.g., I1/I3 and I2/I3) are then used to classify the molecular shape. For instance, a spherical molecule would have three equal moments of inertia, a linear molecule would have one moment close to zero, and a disc-shaped molecule would have two similar moments and one larger one. The shape of this compound can thus be quantitatively described as rod-like, disc-like, or spherical.

Illustrative PMI Data for this compound:

The table below presents hypothetical PMI values and derived shape descriptors for an optimized geometry of this compound.

| Parameter | Hypothetical Value | Description |

| I1 (amu·Å²) | 150.7 | Smallest principal moment of inertia |

| I2 (amu·Å²) | 320.1 | Intermediate principal moment of inertia |

| I3 (amu·Å²) | 410.5 | Largest principal moment of inertia |

| I1/I3 Ratio | 0.37 | Normalized PMI ratio |

| I2/I3 Ratio | 0.78 | Normalized PMI ratio |

| Molecular Shape | N/A | Characterized as somewhere between rod and disc shape |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Enzyme Inhibition and Modulation Studies (in vitro/non-human models)

A targeted search of scientific databases and literature did not yield studies concerning the evaluation of this compound derivatives as inhibitors of the β-secretase 1 (BACE-1) enzyme. Research on BACE-1 inhibitors has primarily focused on other chemical scaffolds.

There is currently a lack of available scientific reports detailing the general enzyme or receptor ligand binding profiles and activity modulation capabilities of this compound derivatives in vitro or in non-human models.

Antimicrobial Activity Investigations (in vitro/non-human models)

Investigations into the antimicrobial potential of this compound derivatives have not been specifically reported in the accessible scientific literature.

No specific data from in vitro studies detailing the antibacterial activity of this compound derivatives against Gram-positive or Gram-negative pathogens were found during the literature review.

A review of existing research did not uncover any studies that have assessed the in vitro antifungal activity of this compound derivatives against common or resistant fungal strains.

Anticancer Activity Studies (in vitro cell lines/non-human models)

The potential for this compound derivatives to act as anticancer agents has not been documented in the available scientific literature. In vitro studies on relevant cancer cell lines or evaluations in non-human models pertaining to this specific class of compounds were not identified.

An exploration into the biological activity and mechanistic insights of this compound derivatives reveals a scaffold with significant potential in medicinal chemistry. This article delves into the anti-inflammatory properties, structure-activity relationships, and its role in chemical biology as a building block for peptidomimetics.

Advanced Applications and Future Research Directions

5-Oxomorpholine-3-carboxylic Acid as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. Derivatives of this compound have been identified as effective chiral auxiliaries in various chemical transformations uantwerpen.be.

The utility of this scaffold lies in its rigid, chair-like conformation and the defined spatial orientation of the carboxylic acid group. When attached to a prochiral substrate, the bulky and stereochemically defined morpholine (B109124) ring effectively shields one face of the molecule, directing the approach of a reagent to the opposite face. This steric hindrance is a key factor in achieving high levels of stereoselectivity.

For instance, N-benzyl-5-oxomorpholine-3-carboxylic acid is utilized in asymmetric synthesis where its chiral backbone guides the formation of new stereocenters uantwerpen.begoogle.com. The process typically involves:

Coupling the this compound auxiliary to a substrate molecule.

Performing the stereoselective reaction, where the auxiliary directs the stereochemical outcome.

Cleaving and recovering the auxiliary, leaving behind an enantiomerically enriched product.

The selection of protecting groups on the morpholine nitrogen, such as a benzyl (Cbz) group, is critical as it can influence the compound's reactivity and solubility, while also being readily cleavable under specific conditions like hydrogenolysis .

Integration into Complex Molecular Architectures and Bio-Conjugates for Research Probes

The this compound moiety serves as a crucial chiral building block for the synthesis of larger, more complex molecules with significant biological activity. Its defined stereochemistry is essential for creating compounds that can interact with biological targets in a highly specific manner.

A prominent example is its use in the synthesis of highly selective mTOR inhibitors. In this context, (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid was synthesized from (R)-serine as a key chiral intermediate acs.orgunimi.it. This intermediate was then subjected to reduction and further chemical transformations to become part of a tricyclic pyrimido-pyrrolo-oxazine scaffold. The final, complex molecule demonstrated potent and selective inhibition of mTOR, a key protein kinase involved in cell growth and proliferation, making it a valuable probe for cancer research acs.orgunimi.it. The stereochemistry originating from the morpholine precursor was critical for the observed biological activity and selectivity over related kinases like PI3K unimi.it.

The versatility of the scaffold also allows for its incorporation into other complex hybrid structures, such as thiosemicarbazones and quinazolines, to generate molecules with diverse pharmacological profiles .

Development of Novel Research Tools and Chemical Probes based on the 5-Oxomorpholine Scaffold

The development of novel chemical probes is essential for exploring complex biological pathways. The 5-oxomorpholine scaffold is increasingly used as a core structure for such tools due to its favorable physicochemical properties and synthetic accessibility.

Strategies like Diversity-Oriented Synthesis (DOS) are employed to generate large collections of morpholine-based compounds. These libraries of structurally diverse molecules can then be screened to identify probes that modulate specific biological processes frontiersin.org. The goal of DOS is to systematically explore chemical space to find new molecules that can be used to investigate biological pathways frontiersin.orgresearchgate.net.

The mTOR inhibitors derived from this compound are a direct application of this principle acs.orgunimi.it. By creating a highly selective inhibitor, researchers have a tool to dissect the specific roles of mTOR in cellular signaling without the confounding effects of inhibiting other related kinases. These probes are instrumental in validating biological targets and understanding disease mechanisms at a molecular level.

Innovations in Synthetic Methodologies for Enhanced Structural Diversity and Complexity

To fully exploit the potential of the 5-oxomorpholine scaffold, chemists are continuously developing innovative synthetic methods to generate derivatives with greater structural diversity and complexity. Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy for this purpose frontiersin.orgresearchgate.net.

Starting with amino acids like serine, researchers can synthesize key intermediates such as methyl 5-oxomorpholine-3-carboxylates frontiersin.orgresearchgate.net. These intermediates are then subjected to complexity-generating reactions to introduce new stereocenters and skeletal diversity. One such approach involves the Staudinger reaction between ketenes generated from morpholin-3-one derivatives and various imines to create novel spiro-β-lactams. This method transforms a sp3 carbon on the morpholine ring, effectively installing a quaternary stereocenter, which is a common feature in many biologically active compounds frontiersin.org.

These advanced synthetic strategies allow for the creation of libraries of sp3-rich, polyfunctional morpholine derivatives that expand the accessible chemical space for drug discovery and chemical biology frontiersin.org.

| Synthetic Strategy | Key Intermediate | Reaction Type | Outcome |

| Diversity-Oriented Synthesis (DOS) | Methyl 5-oxomorpholine-3-carboxylate | Staudinger Reaction | Generation of spiro-β-lactams with quaternary stereocenters |

| Chiral Synthesis from Amino Acids | (R)- or (S)-Serine | Ring Closure with Chloroacetyl Chloride | Synthesis of enantiomerically pure (R)- or (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid |

Rational Design and Predictive Modeling for Novel this compound Derivatives with Tuned Properties

Rational design and computational chemistry are integral to the development of novel derivatives with optimized properties. By understanding how the 5-oxomorpholine scaffold and its substituents interact with a biological target, scientists can predict and design more potent and selective molecules.

Molecular modeling was used extensively in the development of the aforementioned mTOR inhibitors. Energy minimization calculations and docking studies were performed to understand the binding mode of the morpholine-containing compounds within the ATP-binding pocket of mTOR and related PI3K kinases acs.orgunimi.it. These computational models explained why certain isomers were more potent and how the rigidified scaffold contributed to selectivity. This predictive insight allows for the rational design of new analogs with improved pharmacological profiles acs.orgunimi.it.

Furthermore, computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are used to predict the physicochemical properties of new derivatives, such as their stability and reactivity uantwerpen.be. Predictive models are also built to forecast ADME (Absorption, Distribution, Metabolism, Excretion) properties, as shown in the table below for a related derivative.

Predictive Modeling Data for (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

| Property | Prediction | Method |

|---|---|---|

| P-glycoprotein Substrate | No | Support Vector Machine (SVM) Model |

This data is based on computational models for a closely related derivative and serves as an example of predictive analysis in drug design.

Investigation of Metabolic Pathways and Enzymatic Transformations Involving Morpholine Rings

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. The morpholine ring is generally considered to be a metabolically stable moiety, which is one of the reasons for its frequent use in medicinal chemistry. However, it can undergo enzymatic transformations.

Pharmacokinetic studies of complex molecules incorporating the 5-oxomorpholine scaffold have been conducted to assess their metabolic stability unimi.it. For example, CYP450 reactive phenotyping of a pyrimido-pyrrolo-oxazine mTOR inhibitor pointed to high metabolic stability, which is a desirable characteristic for a drug candidate unimi.it.

General metabolic pathways for the morpholine ring can include N-dealkylation, oxidation of the ring to form lactams (if not already present), or ring-opening. The specific metabolic profile depends on the substituents attached to the morpholine core. Investigating these pathways helps in designing molecules with better pharmacokinetic properties, such as longer half-lives and reduced potential for the formation of reactive metabolites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxomorpholine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of this compound derivatives often involves cyclization reactions. For example, structurally related compounds like 4-benzyl-5-oxomorpholine-3-carboxylic acid are synthesized via multi-step processes involving benzyl-protected intermediates and acid-catalyzed cyclization . Key parameters include temperature (reflux conditions for solubility), catalyst selection (e.g., HCl), and solvent polarity. Yield optimization requires monitoring via HPLC or NMR to track intermediate formation and purity .

Q. How can researchers ensure the structural integrity and purity of this compound during synthesis?

- Methodology :

- Analytical Techniques : Use NMR (¹H/¹³C) to confirm stereochemistry and functional groups. For example, the (R)-enantiomer of 4-benzyl-5-oxomorpholine-3-carboxylic acid was validated using chiral column chromatography and optical rotation measurements .

- Chromatography : Reverse-phase HPLC with UV detection (λ~270 nm) is recommended for purity assessment, as demonstrated for analogous quinoline-carboxylic acids .

- Recrystallization : Solvent systems like acetonitrile-water mixtures improve crystalline purity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability studies should include:

- Temperature : Store at 2–8°C in inert atmospheres to prevent oxidation, as recommended for similar oxo-heterocyclic acids .

- Light Sensitivity : Protect from UV exposure using amber glassware, as degradation pathways for fluorobenzyl analogs involve photochemical reactions .

- pH Control : Buffered solutions (pH 6–8) minimize hydrolysis of the morpholine ring .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of this compound derivatives?

- Methodology :

- Enantiomer Separation : Use chiral auxiliaries or enzymatic resolution, as seen in the synthesis of (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid .

- Structure-Activity Relationship (SAR) Studies : Compare enantiomers in bioassays. For example, fluorinated pyrrolidine analogs showed enhanced antimicrobial activity in the (S)-configuration . Computational docking (e.g., AutoDock Vina) can predict binding affinity differences between stereoisomers .

Q. What mechanistic insights explain contradictory data in the catalytic oxidation of this compound intermediates?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate carbonyl species. Contradictions in oxidation rates may arise from solvent polarity or catalyst deactivation .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in carboxylic acid formation, resolving ambiguities in pathways .

- DFT Calculations : Model transition states to identify rate-limiting steps, as applied to analogous quinoline oxidations .

Q. How can researchers design experiments to probe the metabolic stability of this compound in vitro?

- Methodology :

- Liver Microsome Assays : Incubate the compound with NADPH-supplemented human liver microsomes and quantify degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction risks, as standardized for related heterocycles .

- Metabolite Identification : High-resolution mass spectrometry (HRMS) with MS/MS fragmentation maps potential hydroxylation or glucuronidation sites .

Data-Driven Research Considerations

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodology :

- Software : Use ChemAxon or ACD/Labs to calculate logP (lipophilicity), pKa, and solubility. For example, PubChem-derived data for quinoline-carboxylic acids show strong agreement with experimental logP values .

- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous and lipid membranes using GROMACS .

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodology :

- Standardized Protocols : Adopt Bruker AVANCE III systems with deuterated DMSO-d₆ for consistency. Contradictions may arise from pH-dependent tautomerism, as seen in oxo-heterocycles .

- Cross-Validation : Compare with solid-state NMR or X-ray crystallography data, as applied to resolve pyrrolidine-carboxylic acid tautomeric forms .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory. For powder handling, use NIOSH-certified N95 respirators .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow, as per OSHA guidelines for volatile heterocycles .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via EPA-approved hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.